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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B584840

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical
characterization of Rauvotetraphylline A, a sarpagine-type indole alkaloid.
Rauvotetraphylline A is a natural product isolated from the plant Rauvolfia tetraphylla. These
guidelines are intended to support researchers, scientists, and drug development professionals
in the qualitative and quantitative analysis of this compound, ensuring accuracy, reproducibility,
and adherence to high analytical standards. The protocols described herein cover
chromatographic separation by High-Performance Liquid Chromatography (HPLC), structural
elucidation by High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance
(NMR) spectroscopy.

Substance Description

Rauvotetraphylline A is an indole alkaloid with potential pharmacological activities. As an
analytical standard, it is crucial to have a well-characterized reference material for accurate
identification and quantification in various matrices, including plant extracts and pharmaceutical
formulations.

Table 1: Physicochemical Properties of Rauvotetraphylline A
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Property Value Source
Molecular Formula C20H26N203 N/A
Molecular Weight 342.4 g/mol N/A
Appearance White to off-white powder N/A
Purity (typical) >96% N/A
N -20°C, protected from light and
Storage Conditions ) N/A
moisture

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for
Quantitative Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification of
Rauvotetraphylline A. The following protocol is based on established methods for the analysis
of indole alkaloids from Rauvolfia species and can be adapted and validated for specific
applications[1][2][3][4][5]-

Table 2: HPLC Method Parameters for Rauvotetraphylline A Analysis
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Parameter Recommended Conditions

C18 reverse-phase column (e.g., 4.6 x 250 mm,

Column _ _
5 um particle size)
Isocratic or gradient elution with Acetonitrile and
Mobile Phase Water (with 0.1% Trifluoroacetic Acid or Formic
Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at 210 nm or 280 nm[6][2]
Injection Volume 10-20 pL
Standard Concentration Range 1-100 pg/mL

Experimental Protocol: Quantitative Analysis of Rauvotetraphylline A by HPLC
e Preparation of Standard Solutions:

o Prepare a stock solution of Rauvotetraphylline A analytical standard at a concentration of
1 mg/mL in methanol.

o From the stock solution, prepare a series of calibration standards ranging from 1 pg/mL to
100 pg/mL by serial dilution with the mobile phase.

e Sample Preparation:

o For plant material, perform an extraction using methanol or a suitable solvent system. The
extract may require further clean-up using Solid Phase Extraction (SPE) to remove
interfering substances.

o For formulated products, dissolve the product in a suitable solvent and dilute to fall within
the calibration range.

o Filter all samples and standards through a 0.45 um syringe filter before injection.
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o Chromatographic Analysis:

o

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

[¢]

Inject the standard solutions to generate a calibration curve.

[¢]

Inject the prepared samples.

[e]

Identify the Rauvotetraphylline A peak in the sample chromatogram by comparing the
retention time with that of the standard.

[e]

Quantify the amount of Rauvotetraphylline A in the sample using the calibration curve.
e Method Validation (as per ICH guidelines):

o Linearity: Analyze the calibration standards and demonstrate a linear relationship between
concentration and peak area (R? > 0.999).

o Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations
of Rauvotetraphylline A.

o Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day
precision) by analyzing multiple preparations of a homogenous sample.

o Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest
concentration of the analyte that can be reliably detected and quantified.

o Specificity: Ensure that the peak for Rauvotetraphylline A is well-resolved from other
components in the sample matrix.
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High-Resolution Mass Spectrometry (HRMS) for
Structural Confirmation

HRMS is a powerful technique for confirming the elemental composition and elucidating the
structure of Rauvotetraphylline A through accurate mass measurements and fragmentation

analysis[7][8][9][10][11].

Table 3: HRMS Parameters for Rauvotetraphylline A

Parameter Recommended Conditions

lonization Mode Electrospray lonization (ESI), Positive lon Mode
Mass Analyzer Orbitrap or Time-of-Flight (TOF)

Scan Range m/z 100 - 1000

Ramped collision energy (e.g., 10-40 eV) for

Collision Energy MS/MS

Expected [M+H]* m/z 343.2016

Experimental Protocol: HRMS Analysis of Rauvotetraphylline A

e Sample Preparation:
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o Dissolve a small amount of Rauvotetraphylline A standard in a suitable solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1-10 pg/mL.

o For complex mixtures, initial separation by HPLC or Ultra-High-Performance Liquid
Chromatography (UHPLC) is recommended prior to MS analysis.

o Mass Spectrometric Analysis:

o Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS
system.

o Acquire full scan mass spectra to determine the accurate mass of the protonated molecule
[M+H]*.

o Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 343.2016) to
obtain fragmentation patterns.

o Data Analysis:

o Confirm the elemental composition of the parent ion using the accurate mass
measurement.

o Propose fragmentation pathways based on the observed product ions in the MS/MS
spectrum. Common fragmentation for indole alkaloids involves cleavages of the ring
systems.

MS Analysis Data Interpretation

LC Separation (Optional) HRMS Analysis MS/MS Fragmentation Fragmentation Pathway Analysis

L ]
|

> | Accurate Mass Determination }—4
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HRMS Structural Elucidation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Definitive Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of
Rauvotetraphylline A, including the connectivity of atoms and stereochemistry. While specific
1H and 3C NMR data for Rauvotetraphylline A are not readily available in the public domain,
the general approach for its analysis is outlined below. The structure was originally established
by means of spectroscopic methods, including NMR[12].

Table 4: NMR Experimental Parameters for Rauvotetraphylline A

Experiment Purpose

Determines the number and environment of

1H NMR

protons.

Determines the number and environment of
13C NMR

carbon atoms.
Cosy Correlates coupled protons.

Correlates protons with their directly attached
HSQC

carbons.

Correlates protons and carbons over two to
HMBC

three bonds.

Determines spatial proximity of protons for
NOESY/ROESY

stereochemical assignment.

Experimental Protocol: NMR Analysis of Rauvotetraphylline A
e Sample Preparation:

o Dissolve an accurately weighed amount (typically 1-5 mg) of Rauvotetraphylline A in a
suitable deuterated solvent (e.g., CDClz, CD3sOD, or DMSO-ds).
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o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

o Data Acquisition:

o Acquire a *H NMR spectrum to assess sample purity and obtain proton chemical shifts
and coupling constants.

o Acquire a 13C NMR spectrum.

o Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to establish
the complete structure and relative stereochemistry.

e Spectral Interpretation:

o Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

o Compare the obtained spectral data with published data for related sarpagine-type
alkaloids to aid in the assignment.

1D NMR

NOESY/ROESY

- Complete Structure Elucidation

Click to download full resolution via product page

NMR Structural Elucidation Pathway
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Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive
framework for the characterization of Rauvotetraphylline A. Adherence to these guidelines will
ensure the generation of high-quality, reliable data for research, development, and quality
control purposes. The combination of HPLC for quantification, HRMS for structural
confirmation, and NMR for definitive structural elucidation represents the current standard for
the analysis of complex natural products like Rauvotetraphylline A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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